molecular formula C13H17NO3S B13358711 (3,3-Dimethyl-2-oxobutyl) 2-methylsulfanylpyridine-3-carboxylate CAS No. 473672-92-3

(3,3-Dimethyl-2-oxobutyl) 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13358711
CAS No.: 473672-92-3
M. Wt: 267.35 g/mol
InChI Key: GBMGYFQBPCOKBI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxobutyl 2-(methylthio)nicotinate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxobutyl 2-(methylthio)nicotinate typically involves the esterification of 3,3-dimethyl-2-oxobutanoic acid with 2-(methylthio)nicotinic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxobutyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2-oxobutyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxobutyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate
  • 3,3-Dimethyl-2-oxobutyl 2-chlorobenzoate
  • 3,3-Dimethyl-2-oxobutyl 2-bromobenzoate

Uniqueness

3,3-Dimethyl-2-oxobutyl 2-(methylthio)nicotinate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

473672-92-3

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H17NO3S/c1-13(2,3)10(15)8-17-12(16)9-6-5-7-14-11(9)18-4/h5-7H,8H2,1-4H3

InChI Key

GBMGYFQBPCOKBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=C(N=CC=C1)SC

solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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